Crocin, for microscopy

Description

Historical Context of Crocin's Application in Biological Visualization

The use of saffron, and by extension crocin (B39872), as a coloring agent dates back to ancient times for dyeing textiles and for culinary and medicinal purposes. tandfonline.comresearchgate.net Its application in histology, while not as widespread as other stains, has a notable history. stainsfile.com Saffron has been used in specific histological staining techniques, such as the HPS (Hematoxylin, Phloxine, Saffron) method, where it imparts a distinct yellow color to connective tissue, providing a clear contrast to the pink of cytoplasm stained by phloxine B. stainsfile.com However, due to the high cost of saffron, its use in routine histology has been limited, leading to the exploration of synthetic dyes as substitutes. stainsfile.com

Intrinsic Chromophoric Properties Relevant to Optical Microscopy.tandfonline.comnih.govresearchgate.netstainsfile.commdpi.comwaocp.org

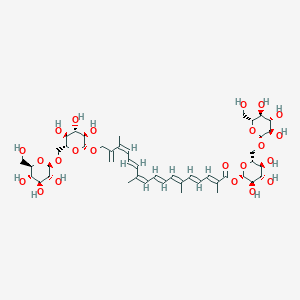

The utility of crocin in microscopy stems from its inherent chromophoric properties. A chromophore is the part of a molecule responsible for its color. Crocin's structure, a digentiobiose ester of crocetin (B7823005), contains a long polyene chain, which is a series of conjugated double bonds. nih.govresearchgate.net This extended system of alternating single and double carbon-carbon bonds is the primary reason for its strong absorption of light in the visible spectrum, specifically in the blue-violet region, which results in its characteristic yellow-orange color. researchgate.net

The absorption maxima of crocin have been reported at approximately 434-464 nm and 427-452 nm, depending on the source. stainsfile.com This strong absorption in the 400-500 nm range is a key characteristic of carotenoids. researchgate.net The interaction of light with this chromophore allows for its visualization under a standard light microscope. Furthermore, crocin's water solubility is a significant advantage in biological applications, allowing for its easy use in aqueous staining solutions. researchgate.netstainsfile.com

Recent studies have also explored the fluorescent properties of crocin. While not a classical fluorophore, it does exhibit some fluorescence, and its interaction with other molecules can be studied using fluorescence microscopy techniques. For instance, green-emitting silicon nanoparticles have been developed as a fluorescent probe for the highly sensitive detection of crocin. researchgate.netrsc.org The fluorescence of these nanoparticles is quenched by crocin, providing a method for its quantitative detection. rsc.org

Current Paradigms in Microscopic Investigations of Crocin-Containing Systems.

Modern microscopy has moved beyond simple bright-field observation to a suite of advanced techniques that provide unprecedented detail about cellular and molecular processes. These methods are increasingly being applied to study the biological effects of crocin.

Confocal and Fluorescence Microscopy: These techniques are instrumental in visualizing the subcellular localization of crocin and its effects on cellular components. For example, immunofluorescence analysis has been used to study the neuroprotective effects of crocin against oxidative stress in trigeminal sensory neurons. mdpi.com In these studies, fluorescent probes are used to label specific cellular structures, such as mitochondria and the cytoskeleton, and the protective effects of crocin against induced damage can be observed and quantified. mdpi.com Laser scanning confocal microscopy (LSCM) has also been employed to investigate the inhibitory effects of crocin on nucleic acid synthesis in cancer cells, using stains like acridine (B1665455) orange to visualize DNA and RNA. waocp.org

Electron Microscopy: For higher resolution imaging, electron microscopy techniques are utilized. Transmission electron microscopy (TEM) has been used to study the effects of crocin on the ultrastructure of cells and tissues. For instance, it has been used to observe how crocin inhibits microtubule assembly, a key process in cell division. researchgate.net

Advanced Imaging Techniques: The field of microscopy is constantly evolving with the development of super-resolution microscopy, multiphoton microscopy, and atomic force microscopy (AFM). biocompare.comscielo.org.mxcmdclabs.com These techniques offer the potential to study the interactions of crocin with its molecular targets at the nanoscale. For example, proteomic screening combined with affinity chromatography has been used to identify cellular proteins that physically interact with crocin, including structural proteins and enzymes. researchgate.netnih.gov While direct imaging of these interactions at the single-molecule level is still a developing area, the combination of these advanced biochemical and microscopic techniques provides powerful insights into the mechanisms of crocin's biological activities.

| Compound Name |

| Acridine orange |

| Crocetin |

| Crocin |

| Hematoxylin |

| Phloxine B |

| Tartrazine |

Interactive Data Table: Properties of Crocin

| Property | Value | Source |

| C.I. Number | 75100 | stainsfile.com |

| C.I. Name | Natural yellow 6, 19 Natural red 1 | stainsfile.com |

| Color | Yellow orange | stainsfile.com |

| Aqueous Solubility | Readily | stainsfile.com |

| Ethanol Solubility | Readily | stainsfile.com |

| Absorption Maximum (Merck) | 434, 464 nm | stainsfile.com |

| Absorption Maximum (Aldrich) | 427, 452 nm | stainsfile.com |

| Empirical Formula | C44H64O24 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 976.96 g/mol | sigmaaldrich.com |

| Suitability | Microscopy | sigmaaldrich.com |

Structure

2D Structure

Properties

Molecular Formula |

C46H68O23 |

|---|---|

Molecular Weight |

989.0 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10Z,12E,14Z)-2,6,11,15-tetramethyl-16-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]heptadeca-2,4,6,8,10,12,14,16-octaenoate |

InChI |

InChI=1S/C46H68O23/c1-21(12-8-14-23(3)25(5)18-62-43-40(59)36(55)32(51)28(67-43)19-63-44-38(57)34(53)30(49)26(16-47)65-44)10-6-7-11-22(2)13-9-15-24(4)42(61)69-46-41(60)37(56)33(52)29(68-46)20-64-45-39(58)35(54)31(50)27(17-48)66-45/h6-15,26-41,43-60H,5,16-20H2,1-4H3/b7-6+,12-8+,13-9+,21-10-,22-11+,23-14-,24-15+/t26-,27-,28-,29-,30-,31-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,43-,44-,45-,46+/m1/s1 |

InChI Key |

LUVDBMJRTUBHNX-RSXXRLSLSA-N |

Isomeric SMILES |

C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)/C=C/C=C(/C)\C(=C)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=C)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Microscopic Elucidation of Crocin S Biological Localization and Accumulation Dynamics

Ultrastructural Analysis of Crocin (B39872) Biosynthesis and Transport within Cellular Organelles.

The biosynthesis of crocin is a complex process that involves multiple cellular compartments, including plastids, the endoplasmic reticulum, and the cytoplasm. plantae.org Ultrastructural studies, particularly those employing electron microscopy, have provided significant insights into the dynamic interplay between these organelles.

Transmission electron microscopy (TEM) has been pivotal in visualizing the differentiation of chromoplasts, the organelles responsible for synthesizing and storing pigments in flowers and fruits. nih.govnih.gov In saffron stigmas, TEM studies have revealed the transformation of proplastids into chromoplasts, which are characterized by the development of an internal network of membranes and the accumulation of lipid-rich bodies known as plastoglobules. nih.govuclm.es

As the stigma matures, these chromoplasts undergo further specialization to become "crocinoplasts." researchgate.netresearchgate.net These are essentially chromoplasts that are heavily engaged in the synthesis and accumulation of crocin precursors. TEM has shown that during the later stages of stigma development, electron-dense droplets, significantly larger than typical plastoglobules, appear within the chromoplasts. uclm.es These droplets, believed to be rich in crocin precursors, coalesce and are eventually transferred to the vacuole for final storage. nih.govuclm.es This process highlights a massive transport of these compounds to the vacuole in the advanced developmental stages of the stigma. uclm.es

The journey of crocin biosynthesis begins with the cleavage of zeaxanthin (B1683548) in the chromoplasts by the enzyme carotenoid cleavage dioxygenase 2 (CsCCD2). nih.govresearchgate.net This initial step produces crocetin (B7823005) dialdehyde (B1249045). nih.gov Subsequent enzymatic reactions, however, occur in different subcellular locations.

Two primary models have been proposed for the subcellular route of crocin biosynthesis:

Model 1: Plastid-centric Synthesis: This model suggests that the entire synthesis of crocins occurs within the plastid. researchgate.netoup.com The newly synthesized crocins then accumulate in vesicles within the chromoplast, which eventually fuse to form larger "crocinoplasts." researchgate.netresearchgate.net These structures are then thought to be directly transferred from the plastid to the vacuole. researchgate.netresearchgate.net

Model 2: Multi-compartmental Synthesis: A more recent and widely supported model proposes a multi-organelle pathway. plantae.orgresearchgate.netresearchgate.net In this model, after the initial cleavage of zeaxanthin in the chromoplast, the resulting crocetin dialdehyde is transported to the endoplasmic reticulum (ER). plantae.orgresearchgate.netresearchgate.net Here, the enzyme aldehyde dehydrogenase (CsALDH3I1) converts it to crocetin. plantae.orgresearchgate.net Finally, in the cytoplasm, UDP-glucosyltransferases (UGTs), such as CsUGT74AD1, catalyze the glycosylation of crocetin to form the various crocin esters. nih.govplantae.orgresearchgate.net These water-soluble crocins are then transported into the vacuole for storage. nih.govplantae.orgresearchgate.net

This multi-compartmental model is supported by localization studies of the key enzymes involved in the pathway. nih.govplantae.org

Immuno-Electron Microscopy Approaches for Crocin-Related Enzyme Visualization.

Immuno-electron microscopy (IEM) is a powerful technique that combines the high resolution of electron microscopy with the specificity of antibody-antigen interactions to pinpoint the location of specific proteins within a cell. wikipedia.orgrochester.edu This method has been crucial in validating the multi-compartmental model of crocin biosynthesis.

By using antibodies specific to the enzymes involved in the crocin pathway and labeling them with electron-dense particles (like gold nanoparticles), researchers have been able to visualize the precise subcellular location of these enzymes. nih.govresearchgate.netaurion.nl

Key Findings from Immuno-Electron Microscopy:

| Enzyme | Subcellular Localization | Function in Crocin Biosynthesis |

| Carotenoid cleavage dioxygenase 2 (CsCCD2) | Plastids (Chromoplasts) | Cleavage of zeaxanthin to produce crocetin dialdehyde. nih.govresearchgate.net |

| Aldehyde dehydrogenase (CsALDH3I1) | Endoplasmic Reticulum (ER) | Conversion of crocetin dialdehyde to crocetin. plantae.orgresearchgate.net |

| UDP-glucosyltransferase (CsUGT74AD1) | Cytoplasm | Glycosylation of crocetin to form crocins. nih.govplantae.orgresearchgate.net |

These findings from IEM studies provide strong evidence for the spatial separation of the different steps in the crocin biosynthetic pathway, supporting the model of a metabolic route that spans across the chromoplast, endoplasmic reticulum, and cytoplasm before the final products accumulate in the vacuole. nih.govplantae.org

Quantitative Image Analysis for In Situ Crocin Content Assessment.

While microscopic techniques provide invaluable qualitative information about the localization of crocin and its biosynthetic machinery, quantitative methods are needed to assess the concentration of these compounds within the tissue. Quantitative image analysis offers a non-destructive and rapid alternative to traditional chemical extraction and analysis methods like high-performance liquid chromatography (HPLC). rifst.ac.irnih.govresearchgate.net

This approach involves capturing high-resolution digital images of saffron stigma tissue and using specialized software to analyze color properties that correlate with crocin content. rifst.ac.ir The intensity of the red color, which is directly related to the concentration of crocins, can be quantified and calibrated against standard analytical methods. rifst.ac.ir

Parameters Measured in Quantitative Image Analysis of Saffron:

| Parameter | Description | Relevance to Crocin Content |

| Color Intensity (Red Channel) | The intensity value of the red component in the RGB color model of the image. | Higher red intensity generally correlates with higher crocin concentration. rifst.ac.ir |

| Color Fractal Dimension | A measure of the complexity and space-filling capacity of the color patterns in the image. | Can be used to differentiate between saffron of different qualities and potentially different crocin levels. rifst.ac.ir |

Studies have shown a strong correlation between the data obtained from image analysis and the results from HPLC, demonstrating the potential of this technique for the rapid and in situ estimation of crocin content. rifst.ac.ir This can be particularly useful for quality control in the saffron industry and for screening large numbers of saffron samples in breeding programs.

Advanced Microscopic Probing of Crocin S Interactions with Biological Structures

Electron Microscopic Investigations of Crocin's Influence on Biomolecular Aggregation

Electron microscopy serves as a pivotal tool in elucidating the ultrastructural effects of crocin (B39872) on the aggregation of biomolecules, providing direct visual evidence of its inhibitory and disruptive capabilities at the nanoscale.

Transmission Electron Microscopy (TEM) has been instrumental in visualizing the impact of crocin on the formation and stability of amyloid fibrils, which are associated with neurodegenerative diseases. nih.govresearchgate.net Studies focusing on amyloid-beta (Aβ) peptides, key components of plaques in Alzheimer's disease, reveal that crocin significantly alters the aggregation pathway. nih.govnih.gov In the absence of crocin, Aβ peptides self-assemble into long, well-defined, and entangled fibrillar networks. researchgate.net However, upon incubation with crocin, a marked reduction in the density and length of these fibrils is observed. researchgate.netnih.gov

Similar effects have been observed with α-synuclein (αS), a protein implicated in Parkinson's disease. nih.govnih.gov Electron microscopy reveals that crocin and its derivatives dose-dependently inhibit the aggregation of αS and promote the dissociation of mature αS fibrils. nih.gov The resulting morphology shows significantly reduced and shortened fibrils, highlighting crocin's potent anti-amyloidogenic properties. nih.gov

| Amyloid Protein | Microscopy Technique | Observed Morphological Changes Induced by Crocin | Reference |

|---|---|---|---|

| Amyloid-beta 42 (Aβ42) | Transmission Electron Microscopy (TEM) | Decreased amyloid fibril content; inhibition of fibril extension and disruption of existing aggregates. | nih.govnih.gov |

| Amyloid-beta 40 (Aβ40) | Transmission Electron Microscopy (TEM) | Decreased number of fibrils formed; significantly reduced average fibril length; lateral aggregation and precipitation of pre-formed fibrils. | researchgate.net |

| α-synuclein (αS) | Transmission Electron Microscopy (TEM) | Reduced and shortened fibrils; disassembly of mature fibrils into seeding-incompetent intermediates. | nih.govnih.gov |

Scanning Electron Microscopy (SEM) has been employed to investigate the influence of crocin and its aglycone form, crocetin (B7823005), on the architecture of bacterial biofilms, particularly those formed by pathogens like Staphylococcus aureus. researchgate.netnih.gov Biofilms are complex, structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.govmdpi.com

SEM imaging of untreated S. aureus biofilms reveals a dense, multilayered structure with bacteria embedded in an extensive EPS matrix, forming robust, three-dimensional architectures. researchgate.netmdpi.com In contrast, treatment with crocin or crocetin leads to significant alterations in this architecture. nih.gov The most notable effect is a marked inhibition of biofilm formation. researchgate.netnih.gov Micrographs of treated surfaces show a substantial reduction in bacterial aggregation and microcolony formation. researchgate.net The bacteria that are present appear as a sparse, single layer rather than a complex, multi-layered community. researchgate.net

Furthermore, the integrity of the EPS matrix is compromised. SEM analysis indicates a decrease in the production of the slime-like extracellular matrix that binds the bacterial cells together, resulting in a flatter and less structured biofilm. researchgate.net These ultrastructural changes demonstrate that crocin disrupts the initial attachment and intercellular adhesion required for the development of a mature biofilm architecture. nih.gov

| Compound | Microscopy Technique | Key Architectural Changes Observed | Reference |

|---|---|---|---|

| Crocin | Scanning Electron Microscopy (SEM) | Moderate inhibition of biofilm formation; reduced cellular aggregation. | researchgate.netnih.gov |

| Crocetin | Scanning Electron Microscopy (SEM) | Significant inhibition of biofilm formation; prevention of microcolony development; reduced EPS matrix. | nih.govresearchgate.net |

Visualization of Crocin's Impact on Cytoskeletal Organization via High-Resolution Microscopy

The cytoskeleton, a dynamic network of protein filaments including microtubules and actin filaments, is crucial for cell shape, division, and intracellular transport. nih.govresearchgate.net While direct high-resolution microscopic imaging of crocin's effect on the cytoskeleton in cells is an emerging area, in vitro studies combined with advanced microscopy techniques provide significant insights. Fluorescence spectroscopy studies have shown that crocin interacts with tubulin, the building block of microtubules, and significantly enhances its polymerization. nih.gov It has been demonstrated to increase the rate of microtubule nucleation and polymerization in a concentration-dependent manner, an effect comparable to that of the microtubule-stabilizing agent paclitaxel. nih.gov

High-resolution techniques like confocal and super-resolution microscopy are ideally suited to visualize these effects within cells. frontiersin.orgcrestoptics.com These methods allow for detailed, three-dimensional imaging of cytoskeletal structures. mdpi.com Using fluorescently labeled tubulin (e.g., GFP-tubulin) or immunofluorescence staining, confocal microscopy could reveal a denser and more organized microtubule network in crocin-treated cells. researchgate.net Super-resolution microscopy, which bypasses the diffraction limit of light, could further delineate the finer details of this reorganization, such as changes in the bundling of microtubules or the density of the microtubule-organizing centers. frontiersin.org By observing these structural alterations, researchers can better understand the cellular mechanisms behind crocin's biological activities, such as its anti-tumor effects, which may be linked to the modulation of microtubule dynamics during mitosis. frontiersin.org

Microscopic Characterization of Crocin-Derived Self-Assemblies and Complexes

To overcome challenges related to crocin's stability and delivery, various nanostructured systems have been developed. nih.gov Electron microscopy is a key technique for characterizing the morphology and structure of these crocin-derived assemblies. nih.gov

Field Emission Scanning Electron Microscopy (FE-SEM) has been used to examine crocin-phospholipid complexes. nih.govnih.gov These images show that while pure crocin exists as regular, rectangularly shaped crystals with smooth surfaces, the crocin-phospholipid complex appears as irregular particles with smooth surfaces, indicating that the crystalline structure of crocin is lost upon complexation. nih.gov

Cryo-Transmission Electron Microscopy (cryo-TEM) has been utilized to characterize nanostructured lipid dispersions loaded with crocin. nih.govresearchgate.net This technique, which involves flash-freezing samples to preserve their native state, has revealed that these formulations can lead to the self-assembly of various nanostructures. Depending on the specific composition of the lipid and emulsifiers, crocin can be encapsulated within cubosomes, hexasomes, vesicles, or sponge-like systems. nih.govresearchgate.net These microscopic characterizations are crucial for understanding how the structure of the delivery system influences the stability and release of crocin. nih.gov

| Crocin Assembly/Complex | Microscopy Technique | Observed Morphology | Reference |

|---|---|---|---|

| Crocin-Phospholipid Complex | Field Emission Scanning Electron Microscopy (FE-SEM) | Irregularly shaped particles with smooth surfaces; absence of crocin's original crystalline structure. | nih.govnih.gov |

| Nanostructured Lipid Dispersions | Cryo-Transmission Electron Microscopy (cryo-TEM) | Formation of cubosomes, hexasomes, sponge systems, and vesicles depending on the emulsifiers used. | nih.govresearchgate.net |

| Graphene Oxide/Chitosan Nanostructures for Crocin Purification | Instrumental analysis confirming formation | Instrumental analysis confirmed the formation of these nanostructures, though specific microscopic morphology is not detailed in the abstract. | gau.ac.ir |

Methodological Frameworks and Innovations in Crocin Microscopy

Specimen Preparation Strategies for Optimized Crocin (B39872) Visualization

The foundation of successful microscopy lies in the meticulous preparation of the specimen. For a soluble and potentially reactive compound like crocin, this step is critical to prevent the introduction of artifacts, the loss of the target molecule, and to ensure the faithful preservation of the surrounding cellular architecture.

Chemical fixation is a cornerstone of sample preparation for many microscopy applications, aiming to preserve cellular morphology by cross-linking proteins and other macromolecules. youtube.com For crocin-containing samples, such as the stigmas of Crocus sativus, specific protocols are necessary to maintain both the ultrastructure and the localization of the compound.

One established method involves primary fixation followed by embedding in a resin suitable for electron microscopy. For instance, in studies investigating the transport and accumulation of crocins in saffron stigma, samples were embedded in Spurr resin. mdpi.com This process allows for the generation of ultrathin sections (~80 nm) necessary for transmission electron microscopy (TEM), providing a detailed view of chromoplasts and vacuoles where crocin accumulates. mdpi.comuclm.es The choice of fixative is crucial; aldehydes like formaldehyde (B43269) or glutaraldehyde (B144438) create rigidity by cross-linking amine groups, which preserves structure but can sometimes mask molecular sites or induce autofluorescence. youtube.com Solvent-based fixation, using agents like methanol, can permeabilize cells but may not preserve morphology as effectively and risks the loss of soluble components like crocin. youtube.com Therefore, protocols must be carefully optimized to balance structural preservation with the retention of the target molecule.

| Technique | Principle | Advantages for Crocin Studies | Limitations | Reference |

|---|---|---|---|---|

| Chemical Fixation (Aldehyde-based) | Cross-links proteins and macromolecules, preserving cellular morphology. | Excellent preservation of ultrastructural context (e.g., organelles involved in crocin transport). mdpi.com | Potential for crocin redistribution or loss during aqueous steps; can induce artifacts and autofluorescence. youtube.com | youtube.commdpi.com |

| Cryo-Fixation (Plunge Freezing) | Rapid freezing of the sample in a cryogen (e.g., liquid ethane) to vitrify water. wikipedia.org | Preserves molecules in their native, hydrated state, minimizing displacement of soluble compounds like crocin. technologynetworks.comlabcompare.com | Technically demanding; limited to small sample thicknesses (tens of µm) for effective vitrification. wikipedia.org | wikipedia.orgtechnologynetworks.comlabcompare.com |

To overcome the limitations of chemical fixation, cryo-microscopy techniques have emerged as a powerful alternative for preserving biological samples in a near-native state. youtube.com This approach involves rapidly freezing the sample to cryogenic temperatures, typically by plunging it into liquid ethane, which vitrifies the water—turning it into a glass-like amorphous solid instead of crystalline ice. wikipedia.orgtechnologynetworks.com This process avoids the structural damage caused by ice crystal formation and immobilizes molecules in their natural locations.

Cryo-electron microscopy (cryo-EM) allows for the high-resolution imaging of these vitrified samples. labcompare.com This technique is particularly valuable for studying the localization of soluble compounds like crocin, as it physically locks them in place, preventing the leaching or redistribution that can occur during conventional chemical fixation and dehydration steps. labcompare.com The application of cryo-transmission electron microscopy (cryo-TEM) has been demonstrated in the characterization of crocin-loaded nanocarriers, such as ethosomes, providing clear visualization of the compound's encapsulation within these delivery systems. researchgate.net For cellular studies, cryo-electron tomography (cryo-ET) can further provide three-dimensional reconstructions of crocin-containing structures within the unperturbed cellular environment. wikipedia.org

Integration of Multi-Modal Microscopic and Spectroscopic Techniques

No single microscopy technique can provide a complete picture of a biological system. Therefore, integrating multiple imaging and analytical modalities is essential for a comprehensive understanding of crocin's role and behavior. This multi-modal approach combines functional and chemical information with high-resolution structural context. delmic.com

Correlative Light and Electron Microscopy (CLEM) is a powerful hybrid approach that bridges the gap between the functional, dynamic information provided by fluorescence light microscopy (FM) and the high-resolution ultrastructural detail offered by electron microscopy (EM). delmic.comwikipedia.org The fundamental principle of CLEM is to image the exact same region of interest with both modalities, allowing for a direct correlation between a fluorescent signal and the underlying cellular architecture. frontiersin.org

In the context of crocin research, CLEM offers a significant advantage. Crocin possesses intrinsic fluorescence, which can be used to identify its location within cells or tissues using FM. nih.govnih.gov Researchers can first identify specific cells or subcellular compartments with high crocin concentrations via fluorescence imaging. Subsequently, the same sample can be processed for EM to investigate the fine structure of those specific locations at nanometer resolution. wikipedia.org This would be invaluable for studies on crocin biosynthesis and transport, enabling a direct link between the fluorescent signal of crocin aggregates and the specific membranes or vesicles of the chromoplasts and vacuoles involved in its trafficking. mdpi.comuclm.es Cryo-CLEM, which performs both imaging steps under cryogenic conditions, further enhances this by preserving the sample in a pristine, near-native state throughout the entire workflow. labcompare.comleica-microsystems.com

Spectroscopic microscopy techniques analyze the interaction of light with the sample to provide chemical and molecular information, which can be overlaid onto a microscopic image. nih.govnih.gov These methods are often non-destructive and can be performed without labels, making them highly suitable for studying natural compounds like crocin.

Raman Microscopy : This technique is based on the Raman scattering effect, where laser light interacts with a molecule, causing it to vibrate. tracercro.com The resulting spectrum provides a unique vibrational "fingerprint" for the molecule. unizar-csic.es Raman microscopy has been successfully used to identify and quantify crocin and its precursor, crocetin (B7823005), directly within saffron samples. researchgate.net Because it requires little to no sample preparation and is non-destructive, it is an excellent tool for mapping the distribution of crocin and other compounds within a heterogeneous sample, such as a plant tissue cross-section. tracercro.combruker.com

Fluorescence Microscopy : The natural fluorescence of crocin can be leveraged for direct visualization. nih.gov This property has been used to investigate the compound's effects on cellular components. For example, changes in the fluorescence of specific markers in neurons can be monitored to assess the protective effects of crocin against oxidative stress. nih.gov Furthermore, the interaction of crocin with proteins can be studied by observing changes in the protein's intrinsic fluorescence, as demonstrated in studies with tubulin. nih.gov

Hyperspectral Imaging : This advanced imaging technique captures a complete spectrum of light for each pixel in an image, creating a "hyperspectral cube" of data. nih.govmdpi.com By analyzing the unique spectral signature—the specific pattern of light absorption and reflection—of different materials, hyperspectral imaging can distinguish and map compounds within a sample. nih.govyoutube.com Given crocin's distinct absorbance spectrum, this technology holds significant potential for non-invasively mapping its precise location and concentration distribution within complex biological tissues, distinguishing it from other pigments and cellular components.

| Technique | Principle of Operation | Specific Application for Crocin | Reference |

|---|---|---|---|

| Raman Microscopy | Analysis of inelastic scattering of monochromatic light to obtain a molecule-specific vibrational spectrum. tracercro.com | Label-free identification and chemical mapping of crocin and crocetin in solid and aqueous samples; quality control of saffron. researchgate.net | tracercro.comresearchgate.net |

| Fluorescence Microscopy | Excitation of a fluorophore (intrinsic or extrinsic) with light of a specific wavelength and detection of the emitted light at a longer wavelength. physoc.org | Direct visualization of crocin's subcellular localization; studying its interaction with proteins and its effects on cellular processes. nih.govnih.gov | nih.govnih.gov |

| Hyperspectral Imaging | Acquisition of image data across a wide range of the electromagnetic spectrum for each pixel, creating a unique spectral signature for each component. nih.gov | Potential for label-free mapping of crocin distribution and concentration based on its characteristic spectral fingerprint, distinguishing it from other pigments. mdpi.com | nih.govmdpi.com |

Frontiers in Crocin Microscopy Research: Emerging Applications and Methodological Development

Development of Novel Microscopic Approaches for Crocin-Mediated Cellular Processes

The elucidation of crocin's mechanisms of action at the subcellular level is being greatly facilitated by the application of advanced microscopic techniques. While traditional light microscopy has been instrumental in initial studies, newer methods are providing deeper insights into the dynamic interactions of crocin (B39872) within living cells.

Fluorescence microscopy has been a cornerstone in visualizing crocin's effects. For instance, studies have utilized fluorescent probes to monitor changes in mitochondrial membrane potential and the presence of reactive oxygen species in cells treated with crocin, providing visual evidence of its antioxidant properties. nih.gov In studies on human leukemia HL-60 cells, fluorescence microscopy with acridine (B1665455) orange/ethidium bromide (AO/EB) staining has been employed to distinguish between viable, apoptotic, and necrotic cells following crocin treatment, demonstrating its pro-apoptotic effects on cancer cells. nih.gov

Confocal microscopy, with its ability to create high-resolution, optically sectioned images, offers a more detailed view of the subcellular localization of crocin and its effects. nih.gov This technique can be used to track the uptake and distribution of fluorescently labeled crocin molecules within different cellular compartments, such as the cytoplasm and nucleus. researchgate.net Furthermore, live-cell imaging, a dynamic approach that allows for the observation of cellular processes in real-time, is becoming increasingly vital. microscopyu.com Time-lapse confocal microscopy can be used to monitor crocin-mediated events such as synaptic growth in neuronal cells, offering a temporal understanding of its neuroprotective effects. nih.gov

Super-resolution microscopy techniques, which bypass the diffraction limit of light, hold immense potential for crocin research. labmanager.com Techniques like Stimulated Emission Depletion (STED) and Photoactivated Localization Microscopy (PALM) could resolve the interactions of crocin with specific molecular targets within the cell at the nanoscale. biocompare.com Another promising avenue is the use of advanced techniques like light-sheet fluorescence microscopy (LSFM), which minimizes phototoxicity and is ideal for long-term imaging of crocin's effects on sensitive biological samples like developing embryos or 3D cell cultures. labmanager.com

Table 1: Advanced Microscopic Approaches in Crocin Research

| Microscopic Technique | Application in Crocin Research | Potential Insights |

| Fluorescence Microscopy | Visualization of apoptosis, mitochondrial health, and reactive oxygen species. | Understanding of antioxidant and anti-cancer mechanisms. |

| Confocal Microscopy | Subcellular localization of crocin, 3D imaging of cellular structures. | Mapping the distribution and targets of crocin within the cell. |

| Live-Cell Imaging | Real-time monitoring of cellular responses to crocin. | Elucidating the dynamics of crocin-mediated signaling pathways. |

| Super-Resolution Microscopy | Nanoscale imaging of crocin's molecular interactions. | Identifying specific binding partners and molecular mechanisms. |

| Light-Sheet Fluorescence Microscopy | Long-term, low-phototoxicity imaging of developmental processes. | Assessing the impact of crocin on complex biological systems. |

High-Throughput Microscopic Screening for Crocin-Derived Structural Modifications

High-throughput screening (HTS) combined with automated microscopy, also known as high-content screening (HCS), is a powerful platform for drug discovery and for understanding the structure-activity relationships of chemical compounds. nih.govichorlifesciences.com This technology enables the rapid, automated acquisition and analysis of images from thousands of individual cells or organisms exposed to a library of compounds. pharmaron.com

In the context of crocin research, HCS can be employed to screen libraries of crocin derivatives and analogs for desired biological activities. These screens can be designed to identify structural modifications that enhance crocin's therapeutic effects or reduce potential toxicity. Phenotypic screening, a key application of HCS, focuses on identifying compounds that induce a particular cellular phenotype, such as a change in cell morphology, proliferation, or the expression of a specific protein. nih.gov

For example, an HCS campaign could be designed to screen for crocin derivatives that are more potent inducers of apoptosis in cancer cells than the parent compound. nih.gov Automated microscopy can capture images of cells stained with fluorescent markers for apoptosis, and image analysis algorithms can quantify the percentage of apoptotic cells for each compound tested. nih.gov Similarly, screens could be developed to identify crocin analogs that offer superior neuroprotection or promote synaptogenesis more effectively. nih.gov

The data generated from HCS is multiparametric, providing information on a variety of cellular features simultaneously. pharmaron.com This rich dataset can be used to build detailed structure-activity relationship (SAR) models, which can guide the rational design of new, more effective crocin-based therapeutic agents.

Table 2: High-Content Screening Parameters for Crocin Derivatives

| Cellular Parameter | Microscopic Readout | Potential Therapeutic Target |

| Cell Viability | Quantification of live/dead cell stains. | Cancer, neurodegenerative diseases. |

| Apoptosis | Measurement of caspase activity, nuclear condensation. | Cancer therapy. |

| Neurite Outgrowth | Automated tracing and measurement of neurite length and branching. | Neuroregeneration, Alzheimer's disease. |

| Mitochondrial Function | Analysis of mitochondrial membrane potential and morphology. | Oxidative stress-related disorders. |

| Protein Expression/Localization | Immunofluorescence-based quantification of target proteins. | Various signaling pathways. |

Computational Microscopy and Image Reconstruction in Crocin Research

The vast amount of image data generated by modern microscopes necessitates the use of sophisticated computational tools for analysis and interpretation. Computational microscopy encompasses a range of techniques that use algorithms to process, enhance, and extract quantitative information from digital images. rifst.ac.ir

In crocin research, image analysis software such as ImageJ is already being used for basic quantification, such as measuring the crocin content in saffron callus cultures based on color intensity. rifst.ac.ir However, more advanced computational approaches are poised to make a significant impact. For instance, machine learning algorithms can be trained to automatically identify and segment individual cells in complex images, enabling more accurate and high-throughput analysis of cellular morphology changes induced by crocin. researchgate.net

A particularly exciting frontier is the use of 3D image reconstruction. By acquiring a series of 2D images from different focal planes (a Z-stack) using a confocal microscope, it is possible to generate a three-dimensional model of a cell or tissue. nih.govuc3m.es This allows for a more holistic understanding of how crocin affects cellular architecture. For example, 3D reconstruction could be used to visualize the intricate network of neurons and synapses and to quantify the effects of crocin on synaptic density in three dimensions. frontiersin.org

Furthermore, deconvolution algorithms can be applied to microscopic images to remove out-of-focus blur, resulting in sharper and more detailed images. frontiersin.org This is particularly useful for resolving fine subcellular structures and for improving the accuracy of quantitative measurements. The integration of these computational methods with advanced microscopy is crucial for unlocking the full potential of imaging data in crocin research, paving the way for a deeper understanding of its biological activities.

Q & A

Q. What strategies mitigate artifacts when using Crocin in super-resolution microscopy?

- Answer : Pre-treat samples with quenching agents to reduce background noise. Validate Crocin’s compatibility with super-resolution techniques (e.g., STORM, PALM) via control experiments. Compare results with electron microscopy to confirm structural accuracy .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.